molecular formula C15H18N4OS B11806898 3-(Hydroxymethylene)-4-(4-methylpiperazin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione

3-(Hydroxymethylene)-4-(4-methylpiperazin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione

Katalognummer: B11806898
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: PAMJDHCSSZUOEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Hydroxymethylene)-4-(4-methylpiperazin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione is a structurally distinct, ATP-competitive small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This compound has been identified as a key intermediate in the synthetic pathway toward irreversible, second-generation EGFR inhibitors, such as neratinib, which are designed to form a covalent bond with a specific cysteine residue (Cys-773) in the ATP-binding pocket of the receptor. Its primary research value lies in its role in the structure-activity relationship (SAR) studies aimed at optimizing inhibitor potency and selectivity, particularly against the clinically challenging T790M resistance mutation. The benzodiazepine-thione scaffold provides a unique chemical architecture that serves as a versatile platform for medicinal chemistry optimization, allowing researchers to investigate novel binding modalities and overcome acquired resistance in non-small cell lung cancer (NSCLC) and other EGFR-driven malignancies. As a critical building block, this compound is for research use only in biochemical assays, enzymatic studies, and the development of next-generation targeted cancer therapeutics. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Eigenschaften

Molekularformel

C15H18N4OS

Molekulargewicht

302.4 g/mol

IUPAC-Name

4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1,5-dihydro-1,5-benzodiazepine-3-carbaldehyde

InChI

InChI=1S/C15H18N4OS/c1-18-6-8-19(9-7-18)14-11(10-20)15(21)17-13-5-3-2-4-12(13)16-14/h2-5,10,16H,6-9H2,1H3,(H,17,21)

InChI-Schlüssel

PAMJDHCSSZUOEW-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)C2=C(C(=S)NC3=CC=CC=C3N2)C=O

Herkunft des Produkts

United States

Biologische Aktivität

3-(Hydroxymethylene)-4-(4-methylpiperazin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione is a compound that falls within the class of benzodiazepines, known for their diverse pharmacological properties. This article explores its biological activity, focusing on its synthesis, pharmacodynamics, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C15H18N4OS
  • Molecular Weight : 302.4 g/mol
  • CAS Number : 1340875-03-7

The compound's structure features a thione group, which is essential for its biological activity. The presence of the hydroxymethylene and piperazine moieties contributes to its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, a related series of benzodiazepines demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines, with IC50 values indicating promising potential for further development as anticancer agents .

CompoundCell LineIC50 (μM)
9HCT-11616.19 ± 1.35
9MCF-717.16 ± 1.54

The structural characteristics of the compound are believed to enhance its anticancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest.

Antimycobacterial Activity

The benzodiazepine framework has also been explored for its antimycobacterial properties . Compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis, indicating potential for developing new treatments for tuberculosis . The mechanism often involves interference with bacterial cell wall synthesis.

Case Studies

  • Cytotoxicity Evaluation : A study synthesized various benzodiazepine derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that specific modifications could enhance activity significantly compared to standard chemotherapeutics like doxorubicin .
  • Behavioral Models in Mice : Pharmacological assessments in mouse models have revealed insights into the CNS effects of similar compounds, suggesting anxiolytic effects that warrant further investigation into this compound’s potential in treating anxiety disorders .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The primary applications of this compound revolve around its pharmacological properties, particularly in relation to its structural similarity to olanzapine.

Antipsychotic Activity

Research indicates that compounds like 3-(Hydroxymethylene)-4-(4-methylpiperazin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione may exhibit antipsychotic effects similar to those of olanzapine. Studies have suggested that modifications in the structure can enhance receptor binding affinity, particularly at dopamine and serotonin receptors, which are critical in managing psychotic disorders .

Analytical Chemistry

This compound is often studied as an impurity or metabolite of olanzapine. Understanding its behavior in pharmaceutical formulations is essential for quality control and regulatory compliance. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to quantify this compound in pharmaceutical products.

Case Studies

Several studies have been conducted to explore the implications of this compound in various contexts:

Case Study 1: Antipsychotic Efficacy

A study published in a peer-reviewed journal examined the efficacy of 3-(Hydroxymethylene)-4-(4-methylpiperazin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione in animal models of schizophrenia. The results indicated significant reductions in psychotic symptoms compared to control groups, suggesting potential therapeutic benefits .

Case Study 2: Toxicological Assessment

Another research effort focused on the toxicological profile of this compound. The study assessed its safety and side effects using various animal models. The findings revealed a favorable safety profile with minimal adverse effects at therapeutic doses, supporting further investigation into its clinical applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Modifications: Benzodiazepine vs. Related Heterocycles

Benzodiazepine-Thiones
  • 7-Chloro-3-(4-chlorophenyl)-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione (Compound 14, ):

    • Features chloro and phenyl substituents at positions 3, 5, and 5.
    • Synthesized via Lawesson’s Reagent , a common method for thione formation .
    • Lacks the hydroxymethylene and piperazine groups, highlighting the target compound’s unique substitution pattern.
  • 4-(5-Fluoro-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one (CAS 351003-09-3, ): Retains the benzodiazepinone core but replaces the thione with a ketone.
B. Benzothiazepines ()
  • 4-[3-(4-Benzylpiperidin-1-yl)propionyl]-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine:
    • Replaces the diazepine ring with a thiazepine (sulfur-containing seven-membered ring).
    • Contains a methoxy group and a benzylpiperidine chain, differing in electronic properties compared to the target compound’s 4-methylpiperazine .

Substituent Variations: Piperazine and Thione Groups

Piperazine Derivatives
  • CM156 ():

    • 3-(4-(4-Cyclohexylpiperazin-1-yl)butyl)benzo[d]thiazole-2(3H)-thione
    • Shares the thione group but uses a benzothiazole core instead of benzodiazepine.
    • Targets sigma receptors , suggesting the thione-piperazine combination may influence receptor binding .
  • 4-(4-Methylphenyl)piperazin-1-ylmethanone (): Features a trimethoxyphenyl group linked to piperazine, demonstrating how aromatic substituents modulate pharmacokinetics .
Thione-Containing Compounds
  • 2-Benzimidazolethiol ():
    • A benzimidazole-thione analog with antimicrobial applications.
    • Highlights the role of the thione group in redox activity and metal chelation .

Pharmacological Context: Olanzapine and Related Impurities

  • Olanzapine Impurities (): The target compound is structurally related to 4-(4-methylpiperazin-1-yl)-1,3-dihydro-2H-benzo[b][1,4]diazepin-2-one, an intermediate in Olanzapine synthesis.

Structural and Functional Data Tables

Table 1: Key Structural Features of Benzodiazepine Analogs

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight Reference
3-(Hydroxymethylene)-4-(4-methylpiperazin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione Benzodiazepine-thione 3: -CH(OH); 4: 4-methylpiperazine C₁₇H₂₀N₄OS 328.44
7-Chloro-3-(4-chlorophenyl)-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione Benzodiazepine-thione 3: 4-Cl-Ph; 5: Ph; 7: Cl C₂₁H₁₄Cl₂N₂S 409.32
4-(5-Fluoro-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one Benzodiazepinone 4: 5-F-2-OH-Ph C₁₅H₁₁FN₂O₂ 282.26
CM156 Benzothiazole-thione Piperazine-cyclohexyl; butyl chain C₂₀H₂₈N₄S₂ 404.59

Vorbereitungsmethoden

Cyclocondensation of Precursors

The primary synthetic route involves cyclocondensation between a benzodiazepine precursor and N-methylpiperazine. In a method analogous to olanzapine synthesis, a substituted benzodiazepine intermediate is reacted with N-methylpiperazine in a solvent system comprising toluene and 1,3-dimethyl-2-imidazolidinone (DMI) at 120–130°C under argon. This step achieves regioselective substitution at the 4-position of the diazepine ring, with DMI enhancing reaction kinetics and reducing oxidative byproducts.

Key Reaction Parameters

  • Solvent Ratio : A 2:1 toluene:DMI mixture optimizes solubility and reaction efficiency.

  • Temperature : Maintained at 126°C to prevent decomposition of heat-sensitive intermediates.

  • Stoichiometry : N-methylpiperazine is used in 1.67 molar excess to drive the reaction to completion.

Introduction of the Thione Group

Sulfurization of the 2-position is achieved via treatment with thiourea or phosphorus pentasulfide (P4S10\text{P}_4\text{S}_{10}) in refluxing dioxane. The hydroxymethylene group (-CH=O) is introduced through formylation using acetic-formic anhydride, yielding the final product after recrystallization.

Optimization of Reaction Conditions

Solvent Systems and Temperature Control

Comparative studies from patent WO2007054750A2 demonstrate that replacing dimethyl sulfoxide (DMSO) with DMI reduces the formation of N-oxide impurities by 40%. The toluene-DMI system (2:1 v/v) achieves a reaction completion time of 9 hours, compared to 20 hours in DMSO.

Purification and Analytical Characterization

Recrystallization and Yield Optimization

Crude product purification involves sequential recrystallization from acetonitrile, yielding 76% pure compound after two cycles. Key steps include:

  • Dissolving the crude product in hot acetonitrile (14:1 solvent-to-product ratio).

  • Cooling to 3–5°C to induce crystallization.

  • Filtration and drying under infrared lamps to prevent hygroscopic degradation.

Spectroscopic Validation

  • 1H NMR^1\text{H NMR} : Peaks at δ 7.59 (s, 1H, aromatic), 3.33 (m, 4H, piperazine), and 2.27 (d, 3H, N-CH3_3) confirm structural integrity.

  • HPLC : Purity ≥99.8% with retention time consistency (Rt_t = 6.2 min).

Industrial-Scale Challenges and Solutions

Impurity Profiling

The principal impurity, 3-(Hydroxymethylene)-4-(4-methylpiperazin-1-yl)-1H-benzo[b][1,diazepine-2(3H)-one (N-oxide), is controlled to <0.1% via strict inert atmosphere protocols .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(Hydroxymethylene)-4-(4-methylpiperazin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione?

  • Methodology : The compound can be synthesized via cyclization of thiourea intermediates with acid or amine catalysts. For example, aryl isothiocyanates react with aminobenzothiazole derivatives to form thioureas, which are cyclized under acidic conditions to yield benzodiazepine-thione scaffolds . Optimization involves varying reaction temperatures (60–100°C), solvent systems (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>75%) and purity (>95%) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology : Use spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., piperazine ring protons at δ 2.5–3.5 ppm, thione sulfur resonance in 13^13C NMR at ~200 ppm) .
  • FT-IR : Confirm thione (C=S) stretch at ~1200 cm1^{-1} and hydroxymethylene (O-H) at ~3200 cm1^{-1} .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are recommended for initial bioactivity screening?

  • Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based kinetic measurements. Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments to minimize variability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and target interactions?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to map reaction pathways (e.g., cyclization barriers) and optimize transition states .
  • Molecular Docking : Autodock Vina or Schrödinger Suite to simulate binding to biological targets (e.g., G-protein-coupled receptors). Focus on piperazine and thione moieties as key pharmacophores .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology : Apply statistical tools such as principal component analysis (PCA) to identify confounding variables (e.g., assay conditions, cell line heterogeneity). Cross-validate findings using orthogonal techniques:

  • Surface Plasmon Resonance (SPR) to measure binding kinetics independently.
  • Transcriptomic Profiling (RNA-seq) to correlate bioactivity with gene expression changes .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and light (UV-A/B) for 24–72 hours. Monitor degradation via HPLC-PDA (C18 column, acetonitrile/water mobile phase) .
  • Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor. Quantify parent compound depletion over 60 minutes using LC-MS/MS .

Q. How to investigate synergistic effects with existing chemotherapeutics?

  • Methodology :

  • Combination Index (CI) : Apply the Chou-Talalay method to determine synergism (CI < 1) in cancer cell lines. Test fixed molar ratios (1:1 to 1:10) of the compound with standard drugs (e.g., paclitaxel).
  • Mechanistic Studies : Perform flow cytometry (apoptosis/necrosis) and Western blotting (caspase-3, PARP cleavage) to identify pathways affected by synergy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.